Methyl 3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride
CAS No.:
Cat. No.: VC18243783
Molecular Formula: C9H13ClN2O3
Molecular Weight: 232.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H13ClN2O3 |
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Molecular Weight | 232.66 g/mol |
IUPAC Name | methyl 3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate;hydrochloride |
Standard InChI | InChI=1S/C9H12N2O3.ClH/c1-14-9(13)5-7(10)6-2-3-11-8(12)4-6;/h2-4,7H,5,10H2,1H3,(H,11,12);1H |
Standard InChI Key | DEGIVRKTWJRZMI-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CC(C1=CC(=O)NC=C1)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
Methyl 3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride (CAS: 2059915-50-1 ) is the hydrochloride salt of the corresponding free base (CAS: 1213668-57-5 ). The molecular formula of the free base is C₉H₁₂N₂O₃, with a molecular weight of 196.20 g/mol . Protonation of the amino group by hydrochloric acid yields the salt, increasing its solubility in polar solvents.
Stereochemical Configuration
The compound exhibits a stereogenic center at the C3 position of the propanoate chain, designated as (3S) . This configuration is critical for its potential interactions with biological targets, as enantiomeric purity often dictates pharmacological activity. The 2-hydroxypyridin-4-yl group introduces additional polarity and hydrogen-bonding capacity, influencing both reactivity and solubility .
Structural Descriptors
Key identifiers include:
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SMILES: COC(=O)CC@@HN.Cl
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IUPAC Name: Methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate hydrochloride
The presence of the 2-hydroxy group on the pyridine ring distinguishes this compound from analogs like methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride (CAS: 1369501-61-0 ), which lacks the hydroxyl substituent.
Physicochemical Properties
Mass Spectrometry
Collision cross-section (CCS) predictions for the free base ([M+H]⁺ ion, m/z 181.09715) indicate a CCS of 138.7 Ų . Adducts such as [M+Na]⁺ (m/z 203.07909) exhibit higher CCS values (149.3 Ų), reflecting increased molecular surface area .
Nuclear Magnetic Resonance (NMR)
Though experimental NMR data are unavailable for the hydrochloride, analogous compounds like methyl 3-amino-3-phenylpropanoate (CAS: 37088-66-7 ) show characteristic signals:
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¹H NMR: δ 7.47–7.22 (m, aromatic protons), 5.60 (s, ester CH₃), 4.63 (d, chiral center proton) .
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¹³C NMR: Expected signals near δ 170 ppm (ester carbonyl) and δ 160 ppm (pyridinone carbonyl) .
Synthetic Methodologies
Photoredox Catalysis
A radical-based approach to analogous heteroaryl amino acids employs Ir(ppy)₂(dtbbpy)PF₆ as a photoredox catalyst under blue LED irradiation . This method facilitates C–H functionalization of dehydroalanine precursors, enabling coupling with halogenated heteroarenes. For example:
Reaction conditions typically involve dichloromethane (DCM) and molecular sieves to scavenge moisture .
Chiral Resolution
The (3S) configuration may be achieved via enzymatic resolution or asymmetric synthesis. A reported procedure for benzyl-protected analogs uses meta-chloroperoxybenzoic acid (mCPBA) to oxidize thioether intermediates, followed by chromatography to isolate enantiomers .
Applications and Biological Relevance
Pharmaceutical Intermediate
The compound’s β-amino acid structure mimics endogenous amino acids, making it a candidate for peptidomimetic drug design. The 2-hydroxypyridine moiety may chelate metal ions or engage in hydrogen bonding, potentially modulating enzyme active sites .
Material Science
Pyridine derivatives are utilized in ligand design for catalysis. The hydroxyl group’s coordination capacity could support transition-metal complexes in asymmetric synthesis .
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